![molecular formula C12H13FO B1338061 4-(4-Fluorophenyl)cyclohexanone CAS No. 40503-86-4](/img/structure/B1338061.png)
4-(4-Fluorophenyl)cyclohexanone
Overview
Description
The compound "4-(4-Fluorophenyl)cyclohexanone" is a fluorinated cyclohexanone derivative, which is a class of compounds that have been extensively studied due to their interesting chemical and physical properties. These compounds often serve as key intermediates in the synthesis of various materials, including liquid crystals and pharmaceuticals. The presence of the fluorophenyl group can significantly influence the molecular conformation, reactivity, and interaction with other molecules .
Synthesis Analysis
The synthesis of fluorinated cyclohexanone derivatives can be achieved through various routes. For instance, starting from commercially available phenylcyclohexanone, derivatives such as 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt have been synthesized . Similarly, the stereospecific synthesis of cis- and trans-fluorinated cyclohexanones has been described, utilizing the opening of epoxinitriles with hydrofluoric acid in the presence of boron trifluoride . These methods highlight the versatility of synthetic approaches to access fluorinated cyclohexanone derivatives.
Molecular Structure Analysis
X-ray diffraction analysis has been employed to determine the molecular and crystal structures of various cyclohexanone derivatives. For example, the crystal structure of a 4-hydroxy derivative of a methyl and isopropyl substituted cyclohexanone revealed an asymmetric chair conformation of the cyclohexanone ring . The influence of fluorine substitution on the molecular conformation has been observed in other studies, where the torsion angles and crystal packing were significantly affected by the presence of a fluorine atom .
Chemical Reactions Analysis
The reactivity of fluorinated cyclohexanone derivatives can be quite distinct due to the electron-withdrawing nature of the fluorine atom. These compounds can undergo various chemical reactions, including acylation, esterification, and the formation of hydrogen bonds, which are crucial for the development of liquid crystal materials and other applications . The introduction of fluorine can also affect the mesogenic properties of the compounds, as seen in the synthesis of thiomethyl end group-containing liquid crystals .
Physical and Chemical Properties Analysis
Fluorinated cyclohexanone derivatives exhibit unique physical and chemical properties. The presence of fluorine can lead to changes in birefringence, dielectric anisotropy, and transition temperatures of liquid crystalline materials . The NMR spectra of these compounds are sensitive to conformational changes, which can be used for detailed conformational analysis . Additionally, the crystal structures of these compounds can provide insights into the strength and nature of intermolecular interactions, such as hydrogen bonding .
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structures of Derivatives: The crystal structure of derivatives of cyclohexanone, including compounds similar to 4-(4-Fluorophenyl)cyclohexanone, has been studied using X-ray crystallography. These studies provide insights into the molecular structures and characteristics of such compounds (Manolov & Maichle-Mössmer, 2013).
Chemical Synthesis and Catalysis
- Selective Hydrogenation Catalysts: Cyclohexanone derivatives, closely related to this compound, have been used in the selective hydrogenation of phenol in aqueous media, demonstrating their potential in chemical synthesis and industrial applications (Wang et al., 2011).
Liquid Crystal Research
- Novel Liquid Crystal Compounds: Research on derivatives of cyclohexanone, similar to this compound, has contributed to the development of novel liquid crystal materials, important in display technologies and materials science (Shen Jin-ping, 2007).
Medicinal Chemistry
- Carbonic Anhydrase Inhibitors: Cyclohexanone derivatives have been studied for their inhibitory properties on human carbonic anhydrase, indicating potential medicinal applications in treating various disorders (Balaydın et al., 2012).
Material Science
- Structural Studies in Materials: Investigations into the equilibrium constant and molecular structures of compounds like 4-fluoro cyclohexanone are crucial for understanding material properties and interactions, aiding in the development of new materials (Lichanot et al., 1978).
Organocatalysis
- Asymmetric Michael Addition Catalysts: Certain cyclohexanone derivatives are utilized as organocatalysts for the asymmetric Michael addition, highlighting their role in advancing synthetic chemistry (Miao & Wang, 2008).
Safety and Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIGHIYGAPXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511048 | |
Record name | 4-(4-Fluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40503-86-4 | |
Record name | 4-(4-Fluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fluorophenyl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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